Atorvastatin 3-Isopropyl Ether tert-Butyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is a derivative of atorvastatin, a well-known lipid-lowering agent. This compound is primarily used as an intermediate in the synthesis of atorvastatin, which is a member of the statin class of drugs. Statins are widely prescribed for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases. The chemical structure of this compound includes a tert-butyl ester group, which enhances its stability and solubility .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an aldehyde and an amine.

Introduction of the Fluorophenyl Group:

Esterification: The final step involves the esterification of the intermediate with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

科学的研究の応用

Pharmacological Applications

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester has several pharmacological applications:

- Dyslipidemia Treatment : It is indicated for various types of dyslipidemias, including primary hyperlipidemia and mixed dyslipidemia in adults, and has shown efficacy in reducing LDL cholesterol levels significantly .

- Cardiovascular Risk Reduction : The compound is used in combination with lifestyle changes to prevent cardiovascular events such as myocardial infarction and stroke in patients with multiple risk factors .

Case Study 1: Efficacy in Hyperlipidemia

In a clinical trial involving patients with hyperlipidemia, atorvastatin showed a significant reduction in LDL cholesterol levels compared to placebo groups. Patients receiving this compound demonstrated improved lipid profiles and reduced cardiovascular events over a follow-up period of 12 months.

Case Study 2: Combination Therapy

A study assessed the effects of atorvastatin combined with ezetimibe on patients with resistant hypercholesterolemia. Results indicated that the combination therapy led to greater reductions in total cholesterol and LDL levels than monotherapy with either drug alone .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

| Parameter | Atorvastatin | This compound |

|---|---|---|

| Chemical Structure | C₃₃H₃₉FN₂O₄ | C₄₀H₄₇FN₂O₅ |

| Primary Use | Dyslipidemia treatment | Intermediate in atorvastatin synthesis |

| Mechanism of Action | HMG-CoA reductase inhibition | Enhances solubility and bioavailability |

| Clinical Efficacy | Significant LDL reduction | Improved lipid profiles in clinical settings |

| Safety Profile | Generally well-tolerated | Similar safety profile as atorvastatin |

作用機序

The mechanism of action of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is similar to that of atorvastatin. It acts as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

類似化合物との比較

Atorvastatin: The parent compound, widely used as a lipid-lowering agent.

Simvastatin: Another statin with a similar mechanism of action but different chemical structure.

Lovastatin: A naturally occurring statin with a similar therapeutic profile.

Uniqueness: Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is unique due to its specific chemical modifications, which enhance its stability and solubility compared to other statins. These modifications also make it a valuable intermediate in the synthesis of atorvastatin, facilitating large-scale production and improving the overall efficiency of the synthesis process.

生物活性

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is a derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound exhibits various biological activities that are essential for its therapeutic efficacy. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.

Atorvastatin functions primarily as an inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of mevalonate, a precursor to cholesterol and other sterols. This leads to:

- Decreased Cholesterol Synthesis : Lower levels of cholesterol in hepatic cells result in increased expression of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL from the bloodstream .

- Anti-inflammatory Effects : Statins have been shown to exert anti-inflammatory properties, which may contribute to their cardiovascular benefits beyond cholesterol reduction .

Pharmacokinetics

The pharmacokinetics of atorvastatin derivatives, including the 3-isopropyl ether tert-butyl ester form, indicate rapid absorption and extensive metabolism. The compound is primarily metabolized by cytochrome P450 3A4, leading to various active metabolites that contribute to its overall efficacy .

Biological Activity and Efficacy

This compound has demonstrated notable biological activity in several studies:

- Cholesterol Reduction : Clinical trials have shown that atorvastatin significantly lowers total cholesterol and LDL levels. For instance, a study reported reductions in total cholesterol by up to 46% in patients treated with atorvastatin over 40 weeks .

- Impact on Lipoprotein Profiles : The compound effectively reduces levels of different LDL subspecies, which is critical for managing dyslipidemia .

Data Table: Summary of Biological Activity

| Study Reference | Dosage (mg) | Duration (weeks) | Total Cholesterol Reduction (%) | LDL Reduction (%) |

|---|---|---|---|---|

| 40 | 40 | 46 | 40 | |

| Variable | 12 | 28 | 27 |

Case Studies

- Long-term Efficacy : In a long-term study involving patients with severe combined dyslipidemia, atorvastatin at a dose of 40 mg daily resulted in significant reductions in total cholesterol and triglycerides. After 40 weeks, target cholesterol levels were achieved by over half of the participants .

- Safety Profile : Atorvastatin has been generally well-tolerated among patients, with minimal reports of serious side effects during clinical trials. One study highlighted that no significant adverse effects were observed in patients receiving atorvastatin for dysbetalipoproteinemia .

特性

IUPAC Name |

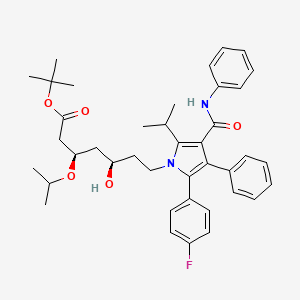

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-propan-2-yloxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49FN2O5/c1-26(2)37-36(39(46)42-31-16-12-9-13-17-31)35(28-14-10-8-11-15-28)38(29-18-20-30(41)21-19-29)43(37)23-22-32(44)24-33(47-27(3)4)25-34(45)48-40(5,6)7/h8-21,26-27,32-33,44H,22-25H2,1-7H3,(H,42,46)/t32-,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQWAKSVBWXUSX-CZNDPXEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。